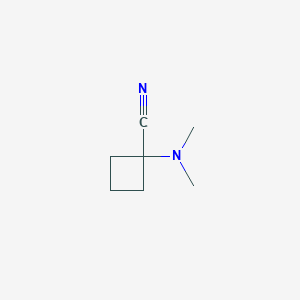![molecular formula C8H8N2O2 B064896 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one CAS No. 176683-51-5](/img/structure/B64896.png)
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one, also known as DMIP, is a heterocyclic compound with a unique structure that has garnered significant attention in the scientific community. DMIP has been shown to have a range of biochemical and physiological effects and has been utilized in various research applications.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is not fully understood, but it has been shown to interact with various biomolecules, including proteins and nucleic acids. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to bind to amyloid-beta, a protein that is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemische Und Physiologische Effekte
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta, which may have implications for the treatment of Alzheimer's disease. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one is its unique structure, which allows it to interact with a range of biomolecules. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one. One area of interest is the development of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one as a fluorescent probe for detecting protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one and its potential applications in other areas of research.
Synthesemethoden
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylpyridine with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. Another method involves the reaction of 3,4-dimethylpyridine with hydroxylamine hydrochloride in the presence of sodium carbonate. 5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one can also be synthesized through the reaction of 3,4-dimethylpyridine with nitrous acid.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one has been utilized in various research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
176683-51-5 |
|---|---|
Produktname |
5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5,6-dimethyl-[1,2]oxazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7-6(4-12-9-7)8(11)10(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
YCRKBDFMTQZTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NOC=C2C(=O)N1C |
Kanonische SMILES |
CC1=CC2=NOC=C2C(=O)N1C |
Synonyme |
Isoxazolo[4,3-c]pyridin-4(5H)-one, 5,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)





![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)






![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)